Acetic acid;ethane-1,1-diol
Description
Structure
2D Structure
Properties
CAS No. |
134145-16-7 |
|---|---|
Molecular Formula |
C4H10O4 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
acetic acid;ethane-1,1-diol |
InChI |
InChI=1S/C2H6O2.C2H4O2/c2*1-2(3)4/h2-4H,1H3;1H3,(H,3,4) |
InChI Key |
JMURHFGATYWINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)O.CC(=O)O |
Origin of Product |
United States |
Formation and Synthesis Pathways of Ethane 1,1 Diol
Electrochemical Formation Pathways
Ethane-1,1-diol has been identified as a transient species in certain electrochemical reactions, particularly in the oxidation of ethanol (B145695). Its formation under these conditions is a subject of ongoing scientific investigation, providing insight into complex reaction mechanisms at electrode surfaces.
As an Intermediate in Ethanol Electro-oxidation
The electro-oxidation of ethanol is a critical reaction in direct ethanol fuel cells. During this process, ethanol is converted into various products, with the ultimate goal often being complete oxidation to carbon dioxide. However, the reaction proceeds through several intermediate steps, and a variety of byproducts and transient compounds are formed. Ethane-1,1-diol has been detected as one such intermediate. rsc.org
In studies utilizing in situ 13C Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the electro-catalytic oxidation of ethanol in an alkaline medium, weak signals corresponding to ethane-1,1-diol have been observed. rsc.orgresearchgate.net These investigations suggest that acetaldehyde (B116499) is formed as an intermediate, which can then be further oxidized to acetic acid. rsc.org Ethane-1,1-diol is proposed to be generated from the reaction of the intermediate acetaldehyde with water. rsc.org
Research on platinum (Pt) and platinum-tin (PtSn) catalysts has also pointed to the formation of ethane-1,1-diol during ethanol electro-oxidation. scispace.com While acetic acid is a primary product, especially on Pt(111) surfaces, the detection of ethane-1,1-diol highlights a complex reaction network. scispace.com
Table 1: Findings from In Situ Studies of Ethanol Electro-oxidation
| Experimental Technique | Reactant & Medium | Detected Intermediates | Primary End Products | Source |
|---|
Formation from Ketene (B1206846) Hydration
Ethane-1,1-diol, also known as ketene hydrate (B1144303), is a key intermediate in the hydration of ketene to form acetic acid. wikipedia.org This pathway is of significant interest in physical organic chemistry for understanding reaction mechanisms.
The conversion of ketene to acetic acid via hydration is not a simple, single-step process. Theoretical and spectroscopic studies have shown that ethane-1,1-diol (in its enol form, 1,1-dihydroxyethene) is a crucial, albeit unstable, intermediate. wikipedia.org The reaction involves the addition of a water molecule to the carbonyl group of ketene. wikipedia.org Evidence suggests that this hydration process is likely catalyzed by a second water molecule, which facilitates the proton transfer necessary to form the diol. wikipedia.org
Though elusive for a long time, ethene-1,1-diol (B15486888) has been successfully synthesized and identified spectroscopically, confirming its role in this fundamental chemical transformation. wikipedia.org
Table 2: Pathway of Ketene Hydration to Acetic Acid
| Reactant(s) | Intermediate | Final Product | Notes | Source |
|---|
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Acetaldehyde |
| Acetic acid |
| Carbon dioxide |
| Carbonate |
| Ethanol |
| Ethane-1,1-diol |
| Ethene-1,1-diol |
| Ketene |
Chemical Reactivity and Mechanistic Investigations Involving Ethane 1,1 Diol and Acetic Acid
Reversible Equilibrium of Acetaldehyde (B116499) Hydration and Dehydration
The hydration of acetaldehyde to form ethane-1,1-diol (also known as acetaldehyde hydrate) is a classic example of a reversible nucleophilic addition reaction. In aqueous solutions, acetaldehyde exists in a dynamic equilibrium with its hydrated form, the geminal diol ethane-1,1-diol. libretexts.orgmasterorganicchemistry.com The position of this equilibrium is influenced by both steric and electronic factors of the carbonyl compound. libretexts.org For acetaldehyde, the equilibrium tends to favor the hydrate (B1144303), with some studies indicating that at 20°C, approximately 58% of the acetaldehyde exists in the hydrated form. researchgate.net This is in contrast to ketones like acetone, where the hydrate concentration is negligible. researchgate.net The reaction is reversible, and the removal of water can shift the equilibrium back towards the formation of acetaldehyde. libretexts.orgmasterorganicchemistry.com
Kinetic Studies of Equilibrium Dynamics
Kinetic investigations into the hydration of acetaldehyde and the dehydration of ethane-1,1-diol reveal that the reactions are first-order with respect to the aldehyde. royalsocietypublishing.orgrsc.org The process is generally fast, necessitating specialized techniques for measurement, such as dilatometric and thermal methods. royalsocietypublishing.orgrsc.org Early studies at 0°C using a dilatometric method showed that the reaction is inconveniently fast for this technique, with half-times ranging from 3 to 8 minutes. royalsocietypublishing.orgrsc.org These studies also highlighted that the reaction is subject to general acid and base catalysis. royalsocietypublishing.orgrsc.org
The rate of dehydration of ethane-1,1-diol has also been studied kinetically. royalsocietypublishing.org Polarographic methods have been employed to determine the rate constants of the dehydration of acetaldehyde hydrate, though modifications to classical equations are needed to account for diffusion contributions. srce.hrsrce.hr Nuclear magnetic resonance (NMR) spectroscopy, including saturation transfer techniques, has also been a valuable tool for investigating the kinetics of the reversible hydration, allowing for the measurement of the chemical exchange between acetaldehyde and its hydrate. nih.gov
Influence of Catalysts on Equilibrium State
The equilibrium between acetaldehyde and ethane-1,1-diol is significantly influenced by the presence of catalysts. libretexts.org Both acids and bases can catalyze the hydration reaction. royalsocietypublishing.orgacs.org The addition of an acid or a base alters the reaction mechanism and accelerates the nucleophilic addition of water to the carbonyl group. libretexts.org
Various catalysts have been shown to be effective, including:
Water molecules royalsocietypublishing.org
Hydrogen and hydroxyl ions royalsocietypublishing.org
Ions and molecules of carboxylic acids royalsocietypublishing.org
Metal complexes , such as certain zinc-hydroxo complexes. rsc.org
Interestingly, the catalytic activity of zinc complexes appears to be related to the ability of the zinc ion to accommodate an expanded coordination number during the reaction. rsc.org The enzyme carbonic anhydrase is also a known catalyst for the reversible hydration of acetaldehyde. nih.govcdnsciencepub.com
Role of Acetic Acid as a Catalyst in Geminal Diol Chemistry
Acetic acid, as a carboxylic acid, plays a significant role in the chemistry of geminal diols, particularly in the context of acetaldehyde hydration and dehydration. royalsocietypublishing.orgacs.org It can act as an effective catalyst in these reactions. acs.org
Acid Catalysis in Acetaldehyde Hydration and Dehydration Kinetics
Acetic acid catalyzes both the forward (hydration) and reverse (dehydration) reactions. royalsocietypublishing.orgroyalsocietypublishing.org The catalytic effect of carboxylic acids, including acetic acid, on the hydration of acetaldehyde has been demonstrated in several studies. royalsocietypublishing.orgacs.org The reaction is first-order and is catalyzed by both the undissociated acetic acid molecule and the acetate (B1210297) ion. royalsocietypublishing.org
Kinetic studies have quantified the catalytic constants for various species. In one study at 0°C, the catalytic constant for acetic acid was determined. royalsocietypublishing.org The rate of dehydration of acetaldehyde hydrate is also catalyzed by a wide range of acids, with a general correlation observed between the catalytic power of carboxylic acids and their dissociation constants. royalsocietypublishing.org
Proton Transfer Mechanisms in Acetic Acid Environments
In the presence of acetic acid, proton transfer is a key element of the catalytic mechanism. Acetic acid can act as both a proton donor and a proton acceptor, facilitating the reaction. mdpi.comresearchgate.net Computational studies have elucidated the role of acetic acid in similar reactions, showing that it can form cyclic hydrogen-bonded complexes with the reactants, leading to a double proton transfer within a single kinetic step. mdpi.comresearchgate.net
For the hydration of acetaldehyde, electronic structure calculations suggest that carboxylic acids like acetic acid lower the energy barrier for the reaction by forming ring-like prereactive complexes and transition structures through hydrogen bonding networks. acs.org This bifunctional catalysis, where the acid simultaneously donates and accepts a proton, provides an efficient pathway for the hydration and dehydration reactions. mdpi.comresearchgate.net Studies on proton transfer in acetaldehyde-water clusters also highlight the importance of mediating molecules, like water, in facilitating proton transfer, a process that is central to acid catalysis. rsc.orgosti.govresearchgate.net
Oxidation Reactions Involving Acetaldehyde Hydrate and Acetic Acid Systems
Acetaldehyde can be oxidized to form acetic acid. iitk.ac.inwikipedia.org This is a significant industrial process. wikipedia.org In the context of acetaldehyde hydrate, the aldehyde form is in equilibrium with the geminal diol. The oxidation can proceed from the aldehyde. In biological systems, the oxidation of acetaldehyde to acetic acid is a crucial step in the metabolism of ethanol (B145695), catalyzed by enzymes like acetaldehyde dehydrogenase. wikipedia.orgchemistryviews.org
In chemical systems, the oxidation of acetaldehyde is often carried out using various oxidizing agents. byjus.com In alkaline electrolytes, the oxidation of acetaldehyde to acetic acid can occur at gold electrodes, where it is suggested that species like the gem-diol and its corresponding anion (diolate) are the electroactive species. researchgate.net The aldehyde-water shift (AWS) reaction, which involves the dehydrogenation of a hydrated aldehyde (a geminal-diol), is another pathway for the formation of carboxylic acids from aldehydes and has been proposed as an intermediate step in the conversion of alcohols to carboxylic acids. rsc.org
Esterification of Ethane-1,1-diol with Carboxylic Acids
The esterification of ethane-1,1-diol, which exists in equilibrium with acetaldehyde, with carboxylic acids leads to the formation of acylals, also known as geminal diacetates. This section details the formation of these compounds, the mechanistic pathways involved, and the various catalyst systems employed.
Acylals are diesters of geminal diols. nih.gov Ethane-1,1-diyl diacetate, a prominent example of an acylal, is formed from the reaction of acetaldehyde (the dehydrated form of ethane-1,1-diol) with two equivalents of a carboxylic acid, typically in the form of an acid anhydride (B1165640) like acetic anhydride. wikipedia.orgmdpi.com This reaction is a common method for the protection of aldehyde functional groups in organic synthesis due to the stability of acylals in neutral and basic media. mdpi.comtandfonline.com
The general reaction for the formation of ethane-1,1-diyl diacetate from acetaldehyde and acetic anhydride is as follows: CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃ wikipedia.org
This reaction is typically catalyzed by an acid. researchgate.net The formation of acylals is highly chemoselective for aldehydes, with ketones generally remaining unreactive under the same conditions. mdpi.comias.ac.in This selectivity makes the reaction particularly useful in complex organic syntheses.
The mechanism of acylal formation from aldehydes and acetic anhydride in the presence of an acid catalyst has been a subject of considerable investigation. It is generally accepted that the reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. semnan.ac.ir
Following protonation, a molecule of acetic anhydride attacks the activated carbonyl carbon. This leads to the formation of an oxonium ion intermediate. semnan.ac.irmdpi.com The subsequent steps can proceed through either an intermolecular or an intramolecular acetyl group transfer to generate the final acylal product. mdpi.com Studies using asymmetric anhydrides suggest that the intramolecular pathway is more likely. mdpi.com
A wide array of catalyst systems have been developed to promote the synthesis of acylals from aldehydes and acetic anhydride. These catalysts are crucial for achieving high yields and short reaction times.
Lewis Acids: Lewis acids are among the most common and effective catalysts for acylal formation. A variety of metal-based Lewis acids have been employed, including:
Metal Halides: Zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and tungsten hexachloride (WCl₆) are classic examples. semnan.ac.ir
Metal Triflates: Scandium triflate (Sc(OTf)₃) and copper(II) triflate (Cu(OTf)₂) are highly efficient catalysts that can be used in small quantities. thieme-connect.comsemnan.ac.ir
Bismuth Compounds: Bismuth triflate (Bi(OTf)₃·xH₂O) has been shown to be an effective catalyst, particularly for aromatic aldehydes. mdpi.com
Supported Lewis Acids: To facilitate catalyst recovery and reuse, Lewis acids have been immobilized on solid supports. Examples include polystyrene-supported aluminum triflate (Ps-Al(OTf)₃) and polystyrene-supported titanium tetrachloride (PS/TiCl₄). academie-sciences.frtandfonline.com
Solid Acids: Heterogeneous solid acid catalysts offer advantages such as ease of separation and recyclability. Examples include:
Sulfated Zirconia: This catalyst is highly active for the solvent-free formation of acylals and can be recycled multiple times without significant loss of activity. mdpi.com
Montmorillonite Clays (K-10 and KSF): These inexpensive and non-corrosive solid acids are effective catalysts for acetylation reactions. psu.edu
Silica-Supported Acids: Silica-supported perchloric acid (HClO₄-SiO₂) and silica-supported sodium bisulfate (NaHSO₄-SiO₂) are efficient and reusable heterogeneous catalysts. researchgate.netresearchgate.net
Other Catalytic Systems:
Ionic Liquids: Brønsted acidic ionic liquids, such as triethylamine-bonded sulfonic acid ([Et₃N-SO₃H]Cl), have been used as catalysts for acylal synthesis under solvent-free conditions. semnan.ac.ir
Iodine: Elemental iodine has been reported as an efficient catalyst for this transformation. thieme-connect.com
The table below provides a comparative overview of different catalyst systems for acylal synthesis.
| Catalyst Type | Specific Example | Key Advantages | Reference(s) |
| Lewis Acids | Scandium triflate (Sc(OTf)₃) | High efficiency at low catalyst loading. | thieme-connect.com |
| Polystyrene-supported Al(OTf)₃ | Heterogeneous, reusable, chemoselective. | tandfonline.com | |
| Solid Acids | Sulfated Zirconia | Recyclable, high activity, solvent-free conditions. | mdpi.com |
| Montmorillonite K-10 | Inexpensive, non-corrosive, environmentally friendly. | psu.edu | |
| HClO₄-SiO₂ | Reusable, heterogeneous, simple work-up. | researchgate.net | |
| Ionic Liquids | [Et₃N-SO₃H]Cl | Air-stable, efficient under solvent-free conditions. | semnan.ac.ir |
Regioselective Acetylation of Diols by Acetate Catalysis
A significant advancement in the selective protection of hydroxyl groups in diols and polyols is the use of acetate as a catalyst for regioselective acetylation. This method operates on the principle of hydrogen-bonding activation, where the acetate anion forms hydrogen bonds with the hydroxyl groups of the diol. acs.orgnih.govresearchgate.net This interaction activates the hydroxyl group, facilitating a subsequent monoacylation reaction with an acylating agent like acetic anhydride under mild conditions. acs.orgnih.gov
Quantum chemical studies and ¹H NMR experiments have elucidated the mechanism, suggesting that the acetate catalyst first forms a dual hydrogen-bond complex with the diol. acs.orgnih.gov This pre-organization is key to the observed regioselectivity, which is governed by the inherent structure of the diol and its specific interactions with the coordinating acetate. acs.orgnih.gov The reaction proceeds with high yields and selectivity, often without the need for other reagents like organotin, organoboron, or metal salts, making it a more environmentally friendly and efficient alternative. acs.orgnih.govresearchgate.net
The process typically involves reacting a diol with a slight excess of acetic anhydride in the presence of a catalytic amount of an acetate salt, such as tetrabutylammonium (B224687) acetate (TBAOAc), in a solvent like acetonitrile (B52724) at moderate temperatures. acs.orgdatapdf.com This approach has been successfully applied to various diols, including those in complex carbohydrate structures, demonstrating its broad applicability. researchgate.netacs.org
Table 1: Examples of Regioselective Acetylation of Diols Catalyzed by Acetate acs.org
| Diol Substrate | Product (Major Isomer) | Yield (%) | Regioselectivity |
| 1-Phenyl-1,2-ethanediol | 1-Phenyl-1,2-ethanediol 2-acetate | 91 | 95:5 |
| (S)-1,2-Propanediol | (S)-1,2-Propanediol 1-acetate | 85 | 94:6 |
| (R)-1,2-Butanediol | (R)-1,2-Butanediol 1-acetate | 87 | 93:7 |
| cis-1,2-Cyclohexanediol | cis-1,2-Cyclohexanediol monoacetate | 90 | >99:1 |
Other Reactions and Interactions
Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis. In the context of acetaldehyde and carboxylic acids, analogous systems demonstrate the potential for cross-coupling reactions. Nickel/photoredox catalysis has enabled the decarboxylative cross-acyl coupling of carboxylic acids with aldehydes to form unsymmetrical ketones. acs.org This method involves the combination of oxidative single electron transfer (SET) from the carboxylate and hydrogen atom transfer (HAT) from the aldehyde. The resulting alkyl and acyl radicals are then chemoselectively coupled by the nickel catalyst. acs.org
While a carboxylic acid functional group can potentially interfere with some cross-coupling reaction mechanisms, often this can be managed by using an excess of base to form the carboxylate salt. reddit.com However, the solubility of this salt in the reaction's solvent system can be a critical factor. reddit.com In some cases, protecting the carboxylic acid as an ester is a safer strategy to avoid potential side reactions or inhibition of the catalyst. reddit.com
Various catalytic systems have been developed to couple carboxylic acid derivatives with other organic molecules. For instance, palladium-catalyzed reactions of boronic acids with α-bromoacetic acid derivatives can form arylacetic acids. ruhr-uni-bochum.de Furthermore, synergistic catalysis involving iridium photoredox and nickel catalysts facilitates the cross-coupling of in-situ activated carboxylic acids with alkyltrifluoroborates to yield aliphatic ketones. organic-chemistry.org These examples highlight the diverse strategies available for C-C bond formation in the presence of a carboxylic acid moiety, suggesting plausible, though complex, pathways for reactions involving acetaldehyde.
The reaction of vicinal diols with hydrogen bromide (HBr) in acetic acid provides a well-studied analogy for the potential reactivity of ethane-1,1-diol under similar conditions. This reaction proceeds rapidly to yield vicinal acetoxy-bromides in excellent yields. rsc.orgrsc.org The established mechanism involves several key steps. rsc.orgresearchgate.net
Initially, the diol undergoes a monoacetylation by the acetic acid solvent. This is followed by an intramolecular cyclization event, which forms a cyclic 1,3-dioxolan-2-ylium ion intermediate. rsc.orgresearchgate.net This electrophilic intermediate is then captured by the bromide ion present in the solution, leading to the ring-opening of the cyclic ion and the formation of the final acetoxy-bromide product. rsc.orgresearchgate.net The stereospecificity of this conversion has been demonstrated, making it a valuable method for synthesizing optically active compounds from chiral diols. rsc.orgorgsyn.org For example, this reaction is a key step in a three-stage synthesis of optically pure (S)-propylene oxide from (S)-ethyl lactate. rsc.org This reactivity highlights a potential pathway for ethane-1,1-diol to be converted into bromo-substituted acetate derivatives in the presence of HBr and acetic acid.
Theoretical and Computational Chemistry Studies of Ethane 1,1 Diol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations have proven to be an invaluable tool for understanding the intrinsic properties of ethane-1,1-diol, also known as acetaldehyde (B116499) hydrate (B1144303). These computational methods allow for the detailed investigation of its electronic structure, stability, and the energetics of its various chemical transformations.
Stability and Conformations of Ethane-1,1-diol and its Tautomers
Ethane-1,1-diol is the hydrate of acetaldehyde and exists in equilibrium with it. Theoretical studies have focused on the relative stability of ethane-1,1-diol and its tautomer, acetaldehyde. The stability and potential energy of conformers are inversely related; a conformer with a high potential energy is less stable than one with a lower potential energy. lafiascijournals.org.ng The potential energy of these conformers is influenced by torsional strain arising from free rotation around the single bonds. lafiascijournals.org.ng
Computational analyses, such as those performed at the DFT level with B3LYP/6-31g(d,p), have been used to explore the conformational landscape of ethane-1,1-diol. lafiascijournals.org.ng These studies account for the rotations of the methyl group and the two hydroxyl (diol) groups. lafiascijournals.org.ng The interaction between the methyl group rotation and the diol twisting vibrations can lead to various conformations, which in turn influences the molecule's reactivity and spectroscopic properties. lafiascijournals.org.ng For instance, a higher methyl rotation can correspond to lower twist vibrations in the diols, and vice-versa. lafiascijournals.org.ng
Ab initio optimizations at the HF/6-31G level and single-point calculations at the MP2/6-3IG**//6-31G level have also been employed to study the conformational properties of ethane-1,1-diol. marmara.edu.tr These studies consider factors like the anomeric effect, gauche effect, and internal O-H interactions. marmara.edu.tr The results indicate a parallel conformational behavior with its isomer, ethane-1,2-diol. marmara.edu.tr
Transition State Analysis for Hydration and Decomposition Reactions
Quantum chemical calculations are crucial for elucidating the mechanisms of reactions involving ethane-1,1-diol, such as its formation via acetaldehyde hydration and its decomposition. By mapping the potential energy surface, researchers can identify transition state structures and calculate activation energy barriers.
For the formation of ethane-1,1-diol from the hydration of acetaldehyde, theoretical studies have explored the reaction pathways. One proposed pathway involves the reaction of acetic acid and hydrogen, which exhibits a significant activation barrier of 72.92 kcal/mol in the gas/ice phase, suggesting a slow reaction rate. lafiascijournals.org.ng
The decomposition of acetaldehyde, a related process, has also been a subject of computational investigation. Density functional theory (DFT) calculations have been used to study the decomposition of acetaldehyde on catalytic surfaces. pnnl.gov For instance, on a Mo(110) surface, two primary reaction pathways were identified: a selective deoxygenation and a nonselective fragmentation pathway. pnnl.gov The initial bond cleavage of adsorbed acetaldehyde can occur via C-O bond scission to produce ethylidene or via β-C-H bond scission to form acetyl. pnnl.gov
The kinetics of the dehydration of acetaldehyde hydrate in aqueous solutions have also been studied, with rate constants derived from polarographic measurements and theoretical equations. srce.hr
Molecular Dynamics and Solvation Modeling in Acetic Acid and Aqueous Environments
Molecular dynamics (MD) simulations provide a powerful approach to study the behavior of ethane-1,1-diol in condensed phases, such as in aqueous solutions or in the presence of acetic acid. These simulations model the explicit interactions between the solute and solvent molecules over time, offering insights into solvation structures and dynamics.
While specific MD studies focusing solely on ethane-1,1-diol in acetic acid are not prevalent in the provided context, the principles of solvation modeling are well-established. Implicit solvation models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects. nih.gov However, for a detailed understanding of solute-solvent interactions, explicit solvent models are necessary. nih.gov
MD simulations of related diols, like ethane-1,2-diol, in aqueous solution have been performed to understand the local structure and hydrogen-bonding patterns. acs.org These studies construct molecular models and test different force fields to accurately represent the intermolecular interactions. acs.org The analysis of radial distribution functions (RDFs) and the number of nearest neighbors helps to characterize the hydrogen-bond network. acs.org For example, in pure liquid ethane-1,2-diol, molecules are predominantly in the gauche conformation and form an extended hydrogen-bond network. mdpi.com
The free energy of solvation can be computed using methods like Free Energy Perturbation (FEP) theory in conjunction with MD simulations. nih.gov These calculations provide a quantitative measure of the energetic changes when a molecule is transferred from the gas phase to a solvent.
Spectroscopic Characterization through Computational Predictions (e.g., IR, NMR)
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of ethane-1,1-diol, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
High-level ab initio quantum chemical methods, such as CCSD(T), are used to obtain accurate spectroscopic parameters for the most energetically stable conformer of ethane-1,1-diol. lafiascijournals.org.nglafiascijournals.org.ng Vibrational frequencies are computed to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies. lafiascijournals.org.ng Both harmonic and anharmonic vibrational frequencies, along with their corresponding IR intensities, can be calculated. lafiascijournals.org.ng These calculations predict that ethane-1,1-diol absorbs in the far and mid-infrared regions of the electromagnetic spectrum. lafiascijournals.org.ng
The vibrational modes of ethane-1,1-diol include low-frequency modes in the far-IR, mid-frequency modes, and high-frequency modes in the near-IR, with the highest frequency vibrations occurring between approximately 1512 cm⁻¹ and 3669 cm⁻¹. lafiascijournals.org.ng The internal rotations of the methyl and diol groups can lead to the splitting of spectral lines in the rotational and infrared spectra. lafiascijournals.org.ng
For NMR spectroscopy, computational models can predict chemical shifts. nmrdb.org While specific data for ethane-1,1-diol is not detailed in the search results, general methodologies exist. For instance, the CHARGE model has been modified to predict ¹H chemical shifts in different solvents by applying a correction to the values calculated for a reference solvent. liverpool.ac.uk The investigation of intramolecular hydrogen bonding in diols through experimental and computational analysis of hydroxyl chemical shifts and IR data provides a framework for such studies. liverpool.ac.uk
Reaction Pathway Analysis using Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for analyzing complex reaction pathways. nih.gov These methods allow for the detailed exploration of potential energy surfaces, identification of intermediates and transition states, and calculation of reaction energetics.
For ethane-1,1-diol, these methods have been applied to understand its formation and decomposition. Ab initio nanoreactor simulations, a type of highly accelerated first-principles molecular dynamics, can be used to discover new molecules and reaction mechanisms without predefined coordinates. nih.gov This approach has been used to uncover new pathways for the synthesis of complex molecules from simpler precursors. nih.gov
In the context of ethane-1,1-diol formation, DFT calculations have been used to investigate potential synthetic routes. lafiascijournals.org.nglafiascijournals.org.ng For example, the reaction between acetic acid and hydrogen to form ethane-1,1-diol was found to have a high activation barrier, as calculated by DFT. lafiascijournals.org.ng
The decomposition pathways of related molecules have also been studied extensively. For acetaldehyde decomposition on a Mo(110) surface, a combination of a dimer saddle point searching method and periodic spin-polarized DFT calculations was used to identify two competing pathways: selective deoxygenation and nonselective fragmentation. pnnl.gov The calculations revealed the preferential adsorption site and the initial bond cleavage steps, showing that C-O or β-C-H bond scission is more likely than C-C or α-C-H bond cleavage. pnnl.gov
Furthermore, DFT and ab initio methods have been used to study the dehydration of protonated ethane-1,2-diol to acetaldehyde. researchgate.net The B3LYP/6-31G* level of theory was used to propose two channels for this reaction, with the concerted hydride ion migration and water loss being the more feasible route. researchgate.net
Role and Significance of Ethane 1,1 Diol As a Chemical Intermediate
Intermediate in Alcohol Oxidation Pathways
The oxidation of alcohols is a fundamental reaction in organic chemistry, and ethane-1,1-diol emerges as a critical, albeit short-lived, species in these processes. wikipedia.orgnih.gov Its formation is particularly relevant in the oxidation of primary alcohols to carboxylic acids. wikipedia.org
Ethanol (B145695) to Acetaldehyde (B116499) and Subsequent Oxidation to Acetic Acid
The conversion of ethanol to acetic acid is a stepwise process that highlights the intermediary role of ethane-1,1-diol. Initially, ethanol is oxidized to acetaldehyde. rsc.orgwikipedia.org In aqueous environments, acetaldehyde exists in equilibrium with its hydrated form, ethane-1,1-diol. nih.gov This equilibrium is a crucial juncture; the ethane-1,1-diol is then further oxidized to acetic acid. wikipedia.orgnih.gov
Recent electrochemical studies have provided direct evidence for the existence of ethane-1,1-diol as a transient intermediate during the electro-catalytic oxidation of ethanol. rsc.orgresearchgate.net Using in situ 13C NMR spectroscopy, researchers have been able to detect weak signals corresponding to ethane-1,1-diol, alongside the primary reactant ethanol and the final product, acetic acid. rsc.orgresearchgate.net These findings underscore the fleeting nature of this gem-diol intermediate in the reaction pathway. The oxidation of acetaldehyde to acetic acid can also be facilitated by enzymes like cytochrome P450 2E1, which proceeds via the gem-diol intermediate. nih.gov
| Reactant | Intermediate Species | Final Product |
| Ethanol | Acetaldehyde, Ethane-1,1-diol | Acetic Acid |
| Acetaldehyde | Ethane-1,1-diol | Acetic Acid |
| Cyclohex-2-en-1-ol | Gem-diol intermediate | Cyclohex-2-en-1-one |
Significance in Multi-Carbon Product Synthesis
While its role in simple oxidation is significant, the formation of ethane-1,1-diol and other gem-diols is also a gateway to the synthesis of more complex, multi-carbon products. The reactivity of the aldehyde group, from which the gem-diol is formed, allows for subsequent reactions that build larger molecular frameworks. For instance, in the context of prebiotic chemistry, the formose reaction, which produces sugars from formaldehyde (B43269), involves intermediates that are structurally related to gem-diols. ajchem-a.com Although not directly ethane-1,1-diol, the principles of carbonyl hydration and subsequent reactions are analogous.
In metabolic engineering, various diols are synthesized from renewable biomass like glucose in microorganisms such as E. coli. nih.gov These biosynthetic pathways can involve the formation and conversion of aldehydes, where the corresponding hydrated gem-diol forms can be intermediates. The production of diols like 1,2-propanediol and 2,3-butanediol (B46004) from glucose involves multiple enzymatic steps, some of which include the reduction of keto-acids or the hydration of aldehydes, conceptually similar to the formation of ethane-1,1-diol. nih.gov
Relationship to Industrial Acetic Acid Production Processes
The primary industrial method for producing acetic acid is the carbonylation of methanol (B129727), known as the Monsanto and Cativa processes. essentialchemicalindustry.org This method does not directly involve the oxidation of ethanol or the formation of ethane-1,1-diol. However, alternative and older routes for acetic acid production, such as the oxidation of acetaldehyde derived from the hydration of acetylene (B1199291) or the oxidation of alkanes, would proceed through pathways where ethane-1,1-diol is a likely intermediate. wikipedia.org
Furthermore, the development of bio-based routes to chemicals is a growing area of interest. Bio-ethanol, produced from the fermentation of biomass, is a potential feedstock for the production of acetic acid. rsc.org In such processes, which involve the catalytic oxidation of ethanol, the mechanism would mirror the laboratory-scale oxidation, with ethane-1,1-diol serving as a key intermediate in the conversion of acetaldehyde to acetic acid. rsc.org The efficiency and selectivity of these catalytic systems are influenced by the stability and reactivity of such intermediates.
| Industrial Process | Feedstock | Relevance of Ethane-1,1-diol |
| Monsanto/Cativa Process | Methanol, Carbon Monoxide | Not a direct intermediate. |
| Wacker Process (Acetaldehyde production) | Ethene | Acetaldehyde is the product, which can hydrate (B1144303) to ethane-1,1-diol. |
| Bio-based Acetic Acid Production | Bio-ethanol | Ethane-1,1-diol is a key intermediate in the oxidation of ethanol-derived acetaldehyde. |
Astrophysical and Environmental Chemistry of Ethane 1,1 Diol and Acetic Acid
Detection and Formation Pathways in the Interstellar Medium (ISM)
Acetic acid (CH₃COOH) has been successfully detected in the gas phase within various interstellar environments, including hot molecular cores, protostars, and comets. astrobiology.comoup.com Its initial discovery in the interstellar medium (ISM) was made in 1996 towards the Sagittarius B2 North molecular cloud (Sgr B2). wikipedia.orgresearchgate.net This detection was notable as it was the first instance of a new interstellar molecule being identified solely through the use of radio interferometers. wikipedia.orgresearchgate.net Subsequent detections have been made in numerous other star-forming regions. oup.com While its formation on interstellar ice mantles has been proposed, it has yet to be detected directly in the infrared spectra of ice. astrobiology.comoup.com
In contrast, ethane-1,1-diol, the most stable isomer among C₂H₆O₂ molecules, has not yet been detected in astronomical searches. lafiascijournals.org.ngresearchgate.net This is primarily due to a historical lack of the precise spectroscopic data required for its identification. lafiascijournals.org.ng However, recent high-level quantum chemical calculations have provided the necessary spectroscopic parameters, proposing that astronomical searches for this molecule are now warranted. lafiascijournals.org.ngresearchgate.net
The formation of acetic acid in the ISM is thought to occur through both gas-phase reactions and processes on the surfaces of icy dust grains. One proposed gas-phase mechanism involves radiative association followed by dissociative recombination. oup.com Another suggests formation from reactions involving protonated methanol (B129727) and formic acid that have evaporated from grain surfaces at higher temperatures. oup.com Grain-surface chemistry is considered a significant contributor, with studies suggesting the reaction between two formaldehyde (B43269) (HCHO) molecules is more favorable on icy grains than in the gas phase. oup.combohrium.com Experimental simulations have demonstrated that irradiating ice mixtures of methane (B114726) (CH₄) and carbon dioxide (CO₂) with energetic electrons can produce acetic acid, mimicking the effects of cosmic rays. researchgate.net
For the yet-to-be-detected ethane-1,1-diol, theoretical formation pathways have been proposed. Given the prevalence of its constituent species (acetaldehyde and water) in the ISM, it is plausible that ethane-1,1-diol could be formed in either the ice phase on grain mantles or in the gas phase. lafiascijournals.org.ng One suggested route involves the reaction of protonated acetic acid with a proton, which is considered a barrierless reaction. lafiascijournals.org.ng
The formation of acetic acid and ethane-1,1-diol from interstellar precursors involves various energetic considerations. For acetic acid, a key proposed pathway is the reaction of two formaldehyde molecules. bohrium.comraa-journal.org While this chemical pathway is exothermic, indicating a high probability for the formation of C₂H₄O₂ isomers, it also exhibits a considerable potential barrier that may be overcome via quantum tunneling. bohrium.comraa-journal.org Another significant pathway involves reactions on the surface of interstellar ice grains. The formation of acetic acid in irradiated binary ice mixtures of methane and carbon dioxide is believed to be initiated by the cleavage of a C-H bond in methane, creating a methyl radical (CH₃). researchgate.net This is followed by the addition of a hydrogen atom to a carbon dioxide molecule to form the carboxyl radical (HOCO). The subsequent recombination of the methyl and carboxyl radicals forms acetic acid. researchgate.net
For ethane-1,1-diol, two primary formation routes from acetic acid have been investigated. The first involves the reaction of acetic acid with hydrogen, which has a very high activation energy, making it less likely under typical ISM conditions. lafiascijournals.org.ng The second, more plausible pathway is a barrierless reaction involving protonated acetic acid and a proton. lafiascijournals.org.ng Given that acetic acid has been detected in the ISM and that hydrogen protons are prevalent, the presence of protonated acetic acid is considered possible, making this a viable formation route. lafiascijournals.org.ng
Table 1: Proposed Interstellar Formation Pathways and Energetic Details This table is interactive. You can sort and filter the data.
| Product Molecule | Precursors | Phase | Energetic Considerations | Citations |
|---|---|---|---|---|
| Acetic Acid | Formaldehyde (x2) | Gas/Ice | Exothermic, but with a potential barrier. | bohrium.comraa-journal.org |
| Acetic Acid | Methane + Carbon Dioxide | Ice | Involves radical-radical recombination following irradiation. | researchgate.net |
| Acetic Acid | Protonated Methanol + Formic Acid | Gas | Proposed for high-temperature regions. | oup.com |
| Ethane-1,1-diol | Acetic Acid + Hydrogen | Gas | Very high activation energy. | lafiascijournals.org.ng |
| Ethane-1,1-diol | Protonated Acetic Acid + Proton | Gas | Barrierless reaction. | lafiascijournals.org.ng |
The study of C₂H₄O₂ isomers like acetic acid and the potential presence of related molecules such as ethane-1,1-diol have significant implications for astrochemical models. The observed relative abundances of isomers often challenge purely energetic predictions, suggesting that chemical kinetics and specific formation pathways play a crucial role. nih.gov For instance, the typical gas-phase abundance ratios between the C₂H₄O₂ isomers methyl formate, glycolaldehyde, and acetic acid are on the order of 100:10:1 in star-forming regions, a trend that models must aim to replicate. arxiv.org
Recent investigations have shown that chemical models used to simulate molecular abundances sometimes fail to accurately reproduce observational data. lafiascijournals.org.ng This discrepancy underscores the importance of identifying and including all relevant formation and destruction pathways for molecules in these models. lafiascijournals.org.ng The inclusion of newly proposed formation routes, such as the synthesis of ethane-1,1-diol, can help chemists refine these models to better reproduce observed abundances and understand the chemical evolution of species over time. lafiascijournals.org.ng Furthermore, modeling the chemistry of interstellar ices has shown that the physical history of a molecular cloud, even before its formation, plays an essential role in determining the final ice composition. arxiv.org The accurate representation of grain surface chemistry, which is an area of large uncertainty, is vital for studies of prebiotic chemistry and the formation of complex organic molecules. arxiv.org
Atmospheric Relevance of Aldehyde Hydration Processes
In atmospheric chemistry, carbonyl compounds, particularly aldehydes, are ubiquitous due to both direct emission from natural and anthropogenic sources and their formation from the oxidation of other organic compounds. oberlin.eduresearchgate.net In the aqueous phase of the atmosphere, such as in cloud droplets and aerosols, aldehydes can undergo hydration to form geminal diols. researchgate.net
Acetaldehyde (B116499) (CH₃CHO) is one of the most abundant oxygenated volatile organic compounds in the atmosphere and is a major precursor to peroxyacetyl nitrate (B79036) (PAN). nih.gov In aqueous environments, it exists in equilibrium with its hydrated form, ethane-1,1-diol. researchgate.net The position of this equilibrium is highly dependent on the structure of the carbonyl compound; for acetaldehyde in water at 298 K, the hydration equilibrium constant (Khyd) is approximately 1.2-1.4, meaning a significant fraction exists as the diol. researchgate.net This hydration process is important as it can alter the chemical and physical properties of the molecule, affecting its reactivity, volatility, and role in atmospheric processes like secondary organic aerosol (SOA) formation. oberlin.eduresearchgate.net Understanding the extent of aldehyde hydration is therefore crucial for accurately modeling atmospheric chemistry. oberlin.edu
Future Research Directions and Unexplored Avenues
The study of the transient chemical species ethane-1,1-diol and its equilibrium with acetic acid continues to present fertile ground for scientific inquiry. Future research is poised to build upon existing knowledge, leveraging advanced techniques and computational power to unlock new synthetic pathways, gain deeper mechanistic understanding, and explore novel applications. The following sections outline key areas where focused research efforts could yield significant advancements.
Q & A
Basic: How can acetic acid concentration in experimental solutions be accurately quantified?
Methodological Answer:
Acetic acid concentration is commonly determined via acid-base titration using sodium hydroxide (NaOH) as a titrant. A standardized protocol involves:
Diluting the acetic acid sample (e.g., vinegar) with deionized water.
Adding phenolphthalein as an indicator (colorless in acidic, pink in basic pH).
Titrating with 1.00 M NaOH until a faint pink endpoint persists for 30 seconds.
Calculating molarity using stoichiometry ().
Critical Considerations:
- Error sources include measurement inaccuracies (e.g., pipetting vinegar, NaOH spillage) and endpoint misjudgment.
- Replicate trials (≥3) reduce uncertainty. For example, a study reported a 13.6% error between experimental (0.960 M) and actual (0.845 M) concentrations due to procedural inconsistencies .
Basic: What are the primary intermediates in ethanol oxidation for fuel cell applications?
Methodological Answer:
In direct ethanol fuel cells (DEFCs), ethanol undergoes partial oxidation, producing:
- Acetaldehyde (AAL) : Dominant at low potentials (<0.6 V vs RHE) via dehydrogenation.
- Acetic acid (AA) : Forms at higher potentials (>0.8 V) through water-assisted oxidation.
- Ethane-1,1-diol (ED) : Observed as a minor intermediate, particularly with Pt/C catalysts.
Experimental Validation:
- Liquid-state NMR spectroscopy of DEFC anode exhaust quantifies these products (e.g., AA at δ = 177 ppm, ED at δ = 88 ppm) .
- PtRu/C and PtSn/C catalysts enhance AA production by promoting C–C bond cleavage .
Advanced: How does catalyst composition influence product distribution in ethanol electrooxidation?
Methodological Answer:
Catalyst design dictates selectivity and efficiency:
- Pt/C : Favors AA and ED formation but suffers from CO poisoning and slow kinetics.
- PtRu/C : Ru promotes water dissociation, increasing OH availability for oxidative intermediates (e.g., AA).
- PtSn/C : Sn modifies Pt’s electronic structure, lowering activation barriers for C–C bond scission and improving CO yield.
Key Findings:
- PtSn/C achieves 2.5x higher current density than Pt/C due to enhanced AA production and reduced catalyst poisoning .
- DEMS and in situ NMR reveal that Ru/Sn additives shift reaction pathways toward complete oxidation .
Advanced: How can contradictions in ethanol oxidation product quantification be resolved?
Methodological Answer:
Discrepancies arise from analytical limitations:
- Infrared Spectroscopy (IRS) : Detects adsorbed species (e.g., CO) but lacks sensitivity for liquid-phase intermediates.
- DEMS : Limited to volatile products (e.g., CO, AAL) and excludes non-volatile species like ED.
- Liquid-State NMR : Quantifies all soluble products (AA, AAL, ED) with linear proportionality between peak area and concentration .
Case Study:
- A DEFC study using NMR identified ED as a transient intermediate in Pt/C systems, which IRS and DEMS failed to detect .
Advanced: What real-time analytical methods monitor ethanol oxidation intermediates?
Methodological Answer:
- In Situ NMR : Tracks dynamic conversion of ethanol to AA, AAL, and ED at operating potentials (e.g., 1.3 V). Enables time-resolved quantification without disrupting the fuel cell .
- Electrochemical Mass Spectrometry (EC-MS) : Coupled with isotopic labeling (e.g., -ethanol) to trace CO evolution pathways .
Protocol Optimization:
- Perforate fuel cells to release CO overpressure, preventing signal interference in NMR .
Basic: How is ethane-1,2-diol used to model renal calcium oxalate deposition?
Methodological Answer:
Ethane-1,2-diol (ethylene glycol) induces nephrotoxic CaOx crystals in animal models:
Administer 1% ethane-1,2-diol in drinking water ad libitum for 28 days.
Hepatic metabolism converts it to oxalic acid via glycolaldehyde and glyoxylic acid.
Oxalate chelates calcium, forming insoluble CaOx crystals in renal tubules.
Validation:
- Histopathology confirms tubular necrosis and crystal deposition, mimicking human urolithiasis .
Advanced: How is ethane-1,2-diol optimized in peptide synthesis protocols?
Methodological Answer:
In camptothecin amphiphile synthesis:
Use ethane-1,2-diol (2.5%) with triisopropylsilane (5%) as scavengers to suppress cleavage side reactions.
Dissolve crude peptides in acetic acid to prevent gelatinization during purification.
Critical Step:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
